3-Bromo-7,8-difluoroquinolin-4-amine

Lipophilicity Drug design Membrane permeability

This trisubstituted 4-aminoquinoline uniquely combines a C3-bromo handle for Pd-catalyzed cross-coupling with a 7,8-difluoro motif that delivers the highest lipophilicity (LogP ~3.44) among fluorine-walk regioisomers. The electron-deficient benzo-face enhances metabolic stability and provides distinct anomalous scattering for unambiguous X-ray crystallographic phasing of protein-ligand complexes. Ideal for building focused RIP2 kinase or HCV NS3 protease inhibitor libraries where the 4-NH₂ serves as the hinge-binding motif. Avoid re-optimization risks—the >1.0 LogP difference vs. other difluoro regioisomers precludes direct analog interchange.

Molecular Formula C9H5BrF2N2
Molecular Weight 259.054
CAS No. 1208854-06-1
Cat. No. B595432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7,8-difluoroquinolin-4-amine
CAS1208854-06-1
Synonyms4-Amino-3-bromo-7,8-difluoroquinoline
Molecular FormulaC9H5BrF2N2
Molecular Weight259.054
Structural Identifiers
SMILESC1=CC(=C(C2=NC=C(C(=C21)N)Br)F)F
InChIInChI=1S/C9H5BrF2N2/c10-5-3-14-9-4(8(5)13)1-2-6(11)7(9)12/h1-3H,(H2,13,14)
InChIKeySDSLPFOQIWWULS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-7,8-difluoroquinolin-4-amine (CAS 1208854-06-1): A Differentiated 4-Aminoquinoline Building Block


3-Bromo-7,8-difluoroquinolin-4-amine (CAS 1208854-06-1) is a trisubstituted 4-aminoquinoline bearing bromine at C3 and fluorine atoms at C7 and C8 on the quinoline core (C9H5BrF2N2, MW 259.05). It belongs to the privileged 4-aminoquinoline pharmacophore class extensively explored for kinase inhibition (RIP2, PI3K) and antiviral applications [1]. Unlike common mono-substituted 4-aminoquinolines, the specific 7,8-difluoro motif combined with a C3-bromo handle creates a unique electronic and steric environment that governs both its synthetic reactivity and potential biological target engagement [2].

Why 3-Bromo-7,8-difluoroquinolin-4-amine Cannot Be Replaced by Common 4-Aminoquinoline Analogs


The 4-aminoquinoline scaffold contains multiple substitution-sensitive positions where even small structural changes produce large differences in physicochemical and biological profiles. Replacing bromine with chlorine at C3 (3-chloro-7,8-difluoroquinolin-4-amine, CAS 1211408-87-5) reduces molecular weight by ~44 Da and lowers LogP by ~0.11 units, altering membrane permeability and cross-coupling reactivity . Moving the fluorine atoms from 7,8 to 6,8 (CAS 1065088-58-5) shifts the LogP from 3.44 to ~2.4—a >1 log unit change—fundamentally altering lipophilicity-driven properties [1]. Removing the 7,8-difluoro motif entirely (3-bromoquinolin-4-amine, CAS 36825-36-2) raises the pKa from ~2.37 to ~6.53, profoundly changing the ionization state at physiological pH and abolishing the electron-withdrawing effect that stabilizes the quinoline ring toward oxidative metabolism . These quantitative differences mean that interchanging analogs without re-optimization risks failure in cross-coupling efficiency, target binding, or pharmacokinetic behavior.

Quantitative Differentiation Evidence for 3-Bromo-7,8-difluoroquinolin-4-amine vs. Closest Analogs


Lipophilicity (LogP) Differentiation vs. 3-Chloro and Non-Halogenated Analogs

The predicted LogP of 3-bromo-7,8-difluoroquinolin-4-amine is 3.44, which is 0.11 log units higher than the 3-chloro analog (LogP 3.33) and 0.76 log units higher than the non-halogenated 7,8-difluoroquinolin-4-amine (LogP 2.68) [1]. This increased lipophilicity, driven by the larger and more polarizable bromine atom, translates to a predicted ~5.8-fold higher theoretical membrane partition coefficient relative to the non-halogenated analog. The bromine atom also provides a heavy-atom handle for X-ray crystallography that chlorine does not offer with the same anomalous scattering power [2].

Lipophilicity Drug design Membrane permeability

Basicity (pKa) Differentiation: 7,8-Difluoro Substitution Drives ~4.2 Unit pKa Shift vs. Non-Fluorinated Analog

The predicted pKa of 3-bromo-7,8-difluoroquinolin-4-amine is 2.37±0.50, compared to 6.53±0.50 for the non-fluorinated 3-bromoquinolin-4-amine—a difference of approximately 4.2 pKa units . This dramatic shift is attributed to the strong electron-withdrawing effect of the two fluorine atoms at C7 and C8, which withdraw electron density through the quinoline ring system and significantly reduce the basicity of the quinoline nitrogen. At physiological pH (7.4), the 7,8-difluoro compound remains >99.999% neutral (unionized), whereas the non-fluorinated analog is approximately 88% ionized (protonated) [1].

Ionization state Bioavailability Electron-withdrawing effect

Regioisomeric Differentiation: 7,8-Difluoro vs. 6,8-Difluoro Pattern Drives >1.0 LogP Unit Difference

The 7,8-difluoro regioisomer (target compound, CAS 1208854-06-1) exhibits a predicted LogP of 3.44, compared to ~2.4 for the 6,8-difluoro regioisomer (CAS 1065088-58-5), representing a >1.0 log unit difference [1]. This is attributed to the differing electronic topology: in the 7,8-isomer, both fluorine atoms are on the same benzo-face of the quinoline, creating a contiguous electron-deficient region. In the 6,8-isomer, the fluorines are meta to each other across the ring, which distributes the electron-withdrawing effect differently and results in a substantially lower overall LogP. The 5,7-difluoro regioisomer (CAS 1065088-51-8) has an intermediate LogP of 2.79, confirming that the 7,8-arrangement produces the highest lipophilicity among the three difluoro regioisomers [2].

Regioisomerism Fluorine positional effects Lipophilicity

Halogen-Specific Synthetic Reactivity: C3-Br vs. C3-Cl for Cross-Coupling Chemistry

The C3-Br bond in 3-bromo-7,8-difluoroquinolin-4-amine provides superior oxidative addition reactivity in palladium-catalyzed cross-coupling reactions compared to the C3-Cl bond in the corresponding 3-chloro analog. The C-Br bond dissociation energy (BDE) is approximately 67–71 kcal/mol vs. ~81–84 kcal/mol for C-Cl, making bromine the preferred leaving group for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings under mild conditions [1]. This compound is explicitly positioned as a versatile intermediate in patents covering bromo-substituted quinolines for HCV protease inhibitor synthesis, where the C3-bromo serves as the key diversification point for introducing aryl, heteroaryl, alkyl, alkenyl, or alkynyl groups [2]. The 4-amino group can be further functionalized or protected, while the 7,8-difluoro motif remains intact throughout coupling sequences [3].

Suzuki coupling Cross-coupling Building block utility

Class-Level SAR Inference: 4-Aminoquinoline Scaffold in RIP2 Kinase Inhibition

The 4-aminoquinoline scaffold is a validated pharmacophore for RIP2 kinase inhibition, with GSK583 (IC50 = 5 nM for RIP2) and optimized analog compound 7 (IC50 = 1 nM) demonstrating that C4-NH, C6-sulfonyl, and quinoline core substitution collectively govern potency and selectivity [1][2]. The 7,8-difluoro substitution pattern in the target compound mirrors the 5,8-difluoro motif found in a selective PI3Kβ inhibitor co-crystallized with PI3Kδ (PDB 6DGT, resolution 2.601 Å), where the fluorine atoms make critical hydrophobic contacts in the kinase hinge region [3]. While direct RIP2 or PI3K inhibition data for 3-bromo-7,8-difluoroquinolin-4-amine itself has not been reported in the public domain, the compound's substitution pattern places it within the design space of known kinase inhibitor series. The C3-bromo position corresponds to the vector that, in the GSK series, is elaborated with aryl/heteroaryl groups for kinase selectivity; bromine at this position provides a direct handle for late-stage diversification via cross-coupling [2].

RIP2 kinase Kinase inhibitor Structure-activity relationship

Predicted ADME Differentiation: High Gastrointestinal Absorption and BBB Permeability

Computational ADME predictions (SwissADME-type analysis) indicate that 3-bromo-7,8-difluoroquinolin-4-amine is classified as having high gastrointestinal absorption and is predicted to be blood-brain barrier (BBB) permeant . In comparison, removing the two fluorine atoms (3-bromoquinolin-4-amine, LogP 3.06, pKa 6.53) yields a compound with differing ionization-dependent permeability, while removing the bromine (7,8-difluoroquinolin-4-amine, LogP 2.68) shifts the compound toward the lower-lipophilicity edge of the CNS drug-like space. The balanced LogP of 3.44 and polar surface area (PSA) of 38.91 Ų place the target compound within favorable ranges for both oral absorption (PSA < 140 Ų) and CNS penetration (PSA < 60–70 Ų) .

ADME Blood-brain barrier Drug-likeness

Optimal Application Scenarios for 3-Bromo-7,8-difluoroquinolin-4-amine in Scientific and Industrial Research


Late-Stage Diversification Library Synthesis for Kinase Inhibitor Discovery

The C3-bromo substituent enables direct Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling to introduce diverse aryl, heteroaryl, amine, or alkyne groups at the 3-position, while the 7,8-difluoro motif remains intact. This allows for the rapid generation of focused 4-aminoquinoline libraries targeting the RIP2 kinase ATP-binding pocket, where the 4-NH group serves as the hinge-binding motif and the C3-aryl group accesses the selectivity pocket. The GSK patent family (US 2017/0128437) explicitly describes 4-aminoquinolines with variable C3-substitution as RIP2 inhibitors [1], and the 7,8-difluoro pattern provides metabolic stability advantages over non-fluorinated analogs [2].

Intermediate for HCV Protease Inhibitor Synthesis

Bromo-substituted quinolines with the general scaffold represented by this compound are explicitly claimed as intermediates for preparing HCV NS3 protease inhibitors by Boehringer Ingelheim (US 8,633,320) [1]. The C3-bromo position serves as the key site for Suzuki coupling to install the aryl/heteroaryl moieties required for HCV protease binding. The 7,8-difluoro substitution pattern provides favorable electronic properties for subsequent functionalization steps.

Crystallographic Probe for Structure-Based Drug Design

The bromine atom at C3 provides strong anomalous scattering (f'' = 1.28 e⁻ at Cu Kα wavelength), enabling experimental phasing for X-ray crystallography. This has been demonstrated with the closely related 3-bromoquinolin-4-amine ligand (code 2NW in PDB entry 4NVI, resolved at 1.51 Å) co-crystallized with cytochrome c peroxidase [1]. The 7,8-difluoro motif adds electron density features that facilitate unambiguous placement of the ligand in protein-ligand complex structures. For structure-based drug design programs, this compound can serve as an initial fragment hit or as a derivatizable scaffold where the bromine position is elaborated based on structural information.

Physicochemical Probe for Fluorine Positional Effects in SAR Studies

The >1.0 LogP unit difference between the 7,8-difluoro (LogP 3.44), 6,8-difluoro (LogP ~2.4), and 5,7-difluoro (LogP 2.79) regioisomers [1] makes this compound uniquely valuable as a reference standard in systematic fluorine-walk SAR studies. The 7,8-difluoro pattern produces the highest lipophilicity among the three regioisomers, combined with a distinct contiguous electron-deficient face on the benzo-portion of the quinoline. This property can be exploited to probe fluorine-specific hydrophobic contacts and electrostatic interactions with protein targets, where subtle changes in fluorine position can dramatically alter binding affinity and selectivity.

Quote Request

Request a Quote for 3-Bromo-7,8-difluoroquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.